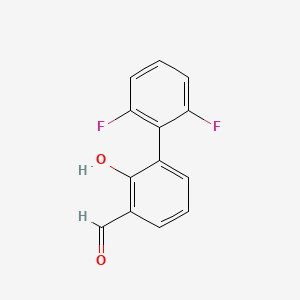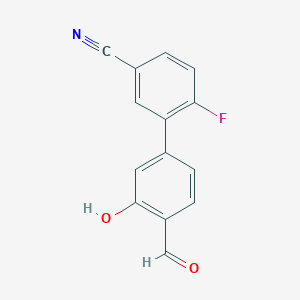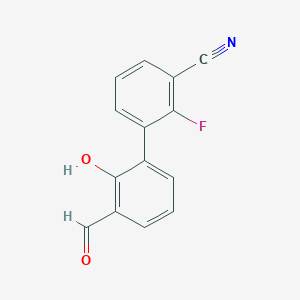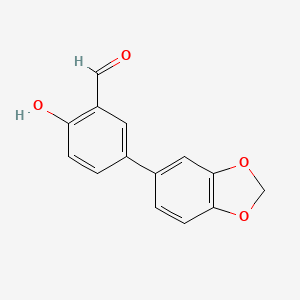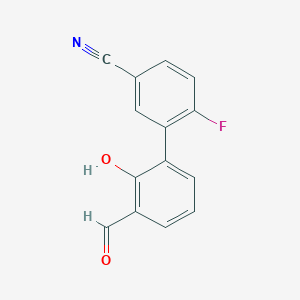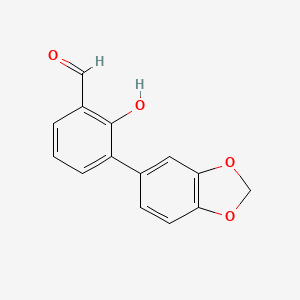
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (2F5MDPP) is a phenolic compound belonging to the class of aryl-substituted phenols. It is a derivative of the phenol group and possesses a distinct, hydrophobic and aromatic structure. 2F5MDPP has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Scientific Research Applications
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, and the determination of the antioxidant activity of polyphenols. It has also been used in the study of the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the synthesis of polymeric materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as those involved in the synthesis of polyphenols. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the scavenging of free radicals, the reduction of oxidative damage, and the inhibition of the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. It also has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, it is important to note that 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is a highly reactive compound and must be handled with caution.
Future Directions
The use of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research has the potential to yield a variety of new insights into the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the synthesis of polymeric materials, and the determination of the antioxidant activity of polyphenols. Additionally, it has the potential to be used in the development of new drugs and treatments for a variety of diseases.
Synthesis Methods
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized through a two-step process involving the synthesis of the intermediate, 2-formyl-5-(3,4-methylenedioxyphenyl)benzaldehyde. The intermediate is then subjected to a condensation reaction with 4-hydroxybenzaldehyde in the presence of a catalyst to form 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%. The synthesis of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been reported to be carried out under mild reaction conditions and in good yields.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-2-1-9(5-12(11)16)10-3-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIQHHNKRFWDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


